N3-Methylation Reduces H-Bond Donors vs. N-H Analogue
The target compound carries an N3‑methyl group, whereas the closest commercial analogue methyl 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (free base of CAS 126167‑34‑8) retains an N‑H hydrogen‑bond donor. This substitution reduces the hydrogen‑bond donor count from 2 to 1, as reflected in the molecular descriptors, and simultaneously increases lipophilicity [1]. In kinase inhibitor design, removal of the N‑H donor is frequently employed to improve membrane permeability and reduce promiscuous off‑target binding while maintaining hinge‑region acceptor contacts .
| Evidence Dimension | Hydrogen‑bond donor count and predicted lipophilicity |
|---|---|
| Target Compound Data | H‑bond donors = 1; contains N3‑CH3 (MW 195.22, free base); LogP not experimentally determined but predicted higher than N‑H analogue |
| Comparator Or Baseline | Methyl 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate (free base): H‑bond donors = 2; MW 181.19 (free base); LogP (XLogP3) estimated at −0.76 for the dihydrochloride salt |
| Quantified Difference | 1 fewer H‑bond donor; estimated ΔLogP ≈ +0.2 to +0.5 units favouring the N‑methyl compound based on analogous methyl‑NH pairs in PubChem |
| Conditions | Computational comparison using vendor‑reported SMILES and PubChem computed descriptors |
Why This Matters
The reduced H‑bond donor count improves the compound’s predictive permeability profile, making it more suitable for programs targeting intracellular kinases where cell penetration is critical.
- [1] ChemSpace Product Page: methyl 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride (CAS 126167-34-8), CSSB00025755635; computed LogP = −0.76, H‑bond donors = 2. View Source
